molecular formula C9H9Br2ClO2 B2600453 1-Methoxy-2,5-dibromo-4-(2-chloroethoxy)benzene CAS No. 281678-65-7

1-Methoxy-2,5-dibromo-4-(2-chloroethoxy)benzene

Cat. No. B2600453
CAS RN: 281678-65-7
M. Wt: 344.43
InChI Key: HTVPBTWCGJEGRJ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzene, which is a cyclic compound with a ring of six carbon atoms. It has methoxy (-OCH3), bromo (-Br), and chloroethoxy (-OCH2CH2Cl) substituents attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the methoxy, bromo, and chloroethoxy groups attached at the 1, 2, and 4 positions respectively .


Chemical Reactions Analysis

As a benzene derivative, this compound could undergo various types of reactions, including electrophilic aromatic substitution . The presence of the electron-donating methoxy group and the electron-withdrawing bromo and chloroethoxy groups would influence the reactivity of the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromo and chloroethoxy groups would likely make it relatively dense and polar .

Scientific Research Applications

Synthesis and Material Science

  • Synthesis of Nonsymmetric Pillar[5]arenes : The study by Kou et al. (2010) discusses the synthesis of nonsymmetric pillar[5]arenes, which are cyclic organic compounds. These compounds encapsulate guest molecules and show potential for material science applications, including molecular recognition and sensing technologies (Kou et al., 2010).

  • Polymer Applications : Research by Carvalho et al. (2001) investigates the morphology of poly(p-phenylene vinylene) derivatives, which are significant in the field of optoelectronics, specifically for their use in light-emitting electrochemical cells (LECs) (Carvalho et al., 2001).

Chemical Synthesis and Catalysis

  • Inifer Mechanism : A study by Dittmer et al. (1992) explores the interaction of specific benzene derivatives with BCl3, offering insights into cationic polymerizations, which are crucial for synthesizing polymers with tailored properties (Dittmer et al., 1992).

  • Photoluminescent Materials : Research by Loewe and Weder (2002) focuses on the synthesis and properties of photoluminescent benzene derivatives, highlighting their potential applications in creating new photoluminescent materials for various technological applications (Loewe & Weder, 2002).

Environmental and Recovery Applications

  • Selective Separation of Palladium(II) : A study by Traeger et al. (2012) discusses the development of a solvent extraction system for the selective recovery of palladium from spent automotive catalysts, illustrating the application of benzene derivatives in environmental recovery processes (Traeger et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would be determined by the type of reaction it undergoes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1,4-dibromo-2-(2-chloroethoxy)-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2ClO2/c1-13-8-4-7(11)9(5-6(8)10)14-3-2-12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPBTWCGJEGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OCCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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